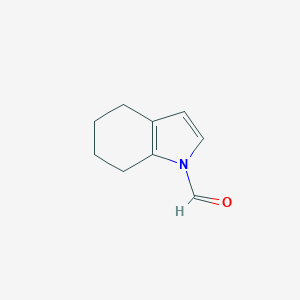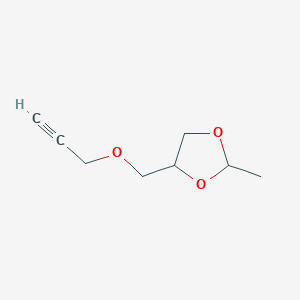
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane, also known as MPMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPMD is a heterocyclic organic compound that contains a dioxolane ring and a propargylic ether functionality. This compound has been synthesized and studied for its potential use as a prodrug for delivering active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane involves the cleavage of the propargylic ether functionality by cytochrome P450 enzymes in the liver, releasing the active drug. The released drug then exerts its therapeutic effect by binding to its target receptor or enzyme.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to have low toxicity and good biocompatibility in in vitro and in vivo studies. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has also been shown to enhance the solubility and bioavailability of anticancer drugs, leading to improved therapeutic efficacy. In addition, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to have a longer half-life than the parent drug, leading to sustained drug release and prolonged therapeutic effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, one limitation of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is its potential for non-specific cleavage by cytochrome P450 enzymes, leading to the release of the active drug in non-target tissues.
Direcciones Futuras
There are several future directions for 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane research. One direction is to explore the use of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane as a prodrug for delivering other types of active pharmaceutical ingredients, such as antibiotics and antiviral agents. Another direction is to investigate the potential of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane for targeted drug delivery, using strategies such as conjugation with targeting moieties or encapsulation in nanoparticles. Additionally, further studies are needed to optimize the synthesis and pharmacokinetics of 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane, as well as to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is a promising prodrug for delivering active pharmaceutical ingredients, particularly anticancer agents. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, further research is needed to optimize its synthesis and pharmacokinetics, as well as to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can be synthesized through a multi-step process involving the reaction of 2-methyl-1,3-propanediol with propargyl bromide to form 2-methyl-4-prop-2-yn-1-ol. This intermediate is then reacted with paraformaldehyde and acetic anhydride to form the dioxolane ring, resulting in the final product, 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane.
Aplicaciones Científicas De Investigación
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been studied for its potential use as a prodrug for delivering active pharmaceutical ingredients. Prodrugs are inactive compounds that are converted to active drugs in the body through metabolic processes. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has been shown to be a promising prodrug for delivering anticancer agents such as paclitaxel and docetaxel. 2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can enhance the solubility and bioavailability of these drugs, leading to improved therapeutic efficacy.
Propiedades
Número CAS |
105922-60-9 |
|---|---|
Nombre del producto |
2-Methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-methyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H12O3/c1-3-4-9-5-8-6-10-7(2)11-8/h1,7-8H,4-6H2,2H3 |
Clave InChI |
XDDIDNXVXYBBEP-UHFFFAOYSA-N |
SMILES |
CC1OCC(O1)COCC#C |
SMILES canónico |
CC1OCC(O1)COCC#C |
Sinónimos |
1,3-Dioxolane, 2-methyl-4-[(2-propynyloxy)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




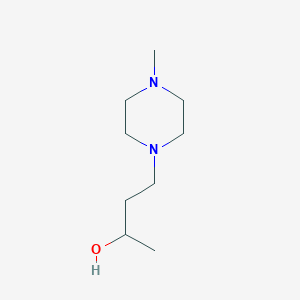


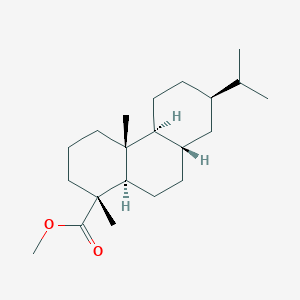
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

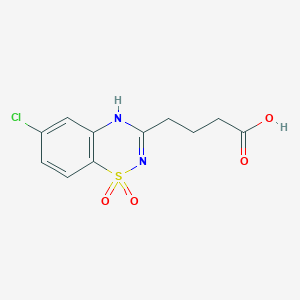

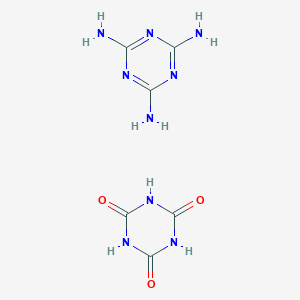
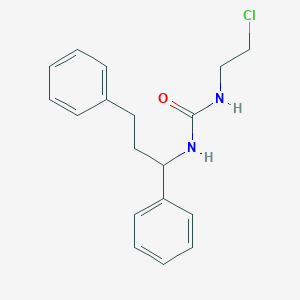

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
